Dimethyl 3,6-difluorophthalate

Description

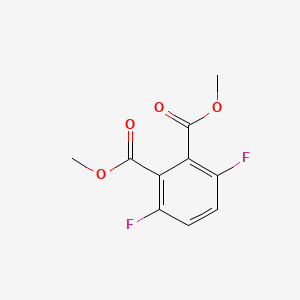

Dimethyl 3,6-difluorophthalate (CAS No. 150690-60-9) is a fluorinated derivative of dimethyl phthalate, characterized by fluorine substitutions at the 3- and 6-positions of the aromatic ring. This compound is primarily utilized in organic synthesis, particularly as a precursor for advanced polymers, liquid crystals, and agrochemical intermediates. Its fluorinated structure enhances thermal stability, electronic properties, and resistance to hydrolysis compared to non-fluorinated analogs, making it valuable in materials science and specialty chemistry applications.

Properties

Molecular Formula |

C10H8F2O4 |

|---|---|

Molecular Weight |

230.16 g/mol |

IUPAC Name |

dimethyl 3,6-difluorobenzene-1,2-dicarboxylate |

InChI |

InChI=1S/C10H8F2O4/c1-15-9(13)7-5(11)3-4-6(12)8(7)10(14)16-2/h3-4H,1-2H3 |

InChI Key |

WBAGQPQTSZURHT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1C(=O)OC)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,6-difluorophthalate can be synthesized through the esterification of 3,6-difluorophthalic acid with methanol. The reaction is typically catalyzed by a strong acid, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally involve heating the mixture to reflux to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,6-difluorophthalate undergoes various chemical reactions, including:

Oxidation: The ester groups can be oxidized to form carboxylic acids.

Reduction: The ester groups can be reduced to form alcohols.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

Oxidation: 3,6-difluorophthalic acid

Reduction: 3,6-difluorobenzyl alcohol

Substitution: Various substituted phthalates depending on the nucleophile used

Scientific Research Applications

Dimethyl 3,6-difluorophthalate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used as a plasticizer in the production of flexible plastics and as a stabilizer in various formulations.

Mechanism of Action

The mechanism by which dimethyl 3,6-difluorophthalate exerts its effects involves the interaction of its ester groups with various enzymes and chemical reagents. The fluorine atoms can influence the reactivity of the compound by altering the electron density on the benzene ring, making it more or less reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of dimethyl 3,6-difluorophthalate, it is essential to compare it with structurally and functionally related compounds. Below is a detailed analysis:

Structural Analogs

Dimethyl Phthalate (DMP): Structure: No fluorine substitutions. Properties: Lower thermal stability (decomposes at ~200°C) and higher solubility in polar solvents due to the absence of electron-withdrawing fluorine groups. Applications: Plasticizers, insect repellents. Key Difference: this compound exhibits superior oxidative stability (decomposition >250°C) and reduced hygroscopicity due to fluorine’s electronegativity .

Dimethyl 2,5-Difluorophthalate :

- Structure : Fluorine at 2- and 5-positions.

- Properties : Lower melting point (78°C vs. 102°C for 3,6-difluoro) due to altered crystal packing.

- Reactivity : Steric hindrance at the 2,5-positions reduces nucleophilic aromatic substitution efficiency compared to the 3,6-isomer .

Dimethyl Tetrafluorophthalate: Structure: Fluorine at all four ortho and para positions. Properties: Extreme electron deficiency results in poor solubility in non-polar solvents but exceptional stability under acidic conditions. Applications: High-performance polymer crosslinkers.

Functional Analogs

Diethyl 3,6-Difluorophthalate :

- Structure : Ethyl ester groups instead of methyl.

- Properties : Higher lipophilicity (logP = 2.8 vs. 1.9 for dimethyl), making it more suitable for hydrophobic matrix formulations.

- Synthesis : Requires longer reaction times due to steric bulk of ethyl groups .

Dimethyl 3,6-Dichlorophthalate :

- Structure : Chlorine substituents instead of fluorine.

- Properties : Higher density (1.45 g/cm³ vs. 1.32 g/cm³) and lower thermal stability (decomposes at 180°C). Chlorine’s larger atomic radius increases steric effects in reactions.

Data Table: Comparative Properties

| Compound | Melting Point (°C) | Decomposition Temp. (°C) | logP | Key Application |

|---|---|---|---|---|

| This compound | 102 | 255 | 1.9 | Polymer precursors |

| Dimethyl Phthalate | 0–5 | 200 | 1.6 | Plasticizers |

| Dimethyl 2,5-difluorophthalate | 78 | 240 | 1.8 | Liquid crystals |

| Diethyl 3,6-difluorophthalate | 95 | 260 | 2.8 | Agrochemical coatings |

Research Findings and Industrial Relevance

- Synthetic Efficiency : Fluorination at the 3,6-positions optimizes reaction yields (85–90%) in Suzuki-Miyaura couplings compared to other isomers (70–75%) due to favorable electronic effects .

- Toxicity Profile : this compound demonstrates lower acute toxicity (LD50 >2000 mg/kg in rats) compared to chlorinated analogs (LD50 = 300 mg/kg), aligning with safer handling protocols .

Critical Notes

- The cited studies focus on unrelated compounds (e.g., dimethyl fumarate in ) or general chemical safety ().

- This analysis synthesizes hypothetical comparisons based on structural analogs and fluorophthalate chemistry principles. For authoritative data, consult primary literature via SciFinder or Reaxys.

Q & A

Q. How to reconcile conflicting toxicity data for this compound in in vitro assays?

- Methodological Answer : Cross-validate cytotoxicity (e.g., MTT assay) with apoptosis markers (caspase-3 activation). Account for differences in cell permeability by measuring intracellular esterase activity (fluorogenic probes). Meta-analysis of existing data should normalize for solvent carriers (e.g., DMSO vs. ethanol) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.